molecular formula C13H12ClN5OS B11494174 4-amino-1-{[(2E)-3-chlorobut-2-enyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-amino-1-{[(2E)-3-chlorobut-2-enyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11494174
M. Wt: 321.79 g/mol
InChI Key: YQXAMWKJCUVOPF-SOFGYWHQSA-N
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Description

4-AMINO-1-{[(2E)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it an interesting subject for research and development.

Preparation Methods

The synthesis of 4-AMINO-1-{[(2E)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE involves several steps. One common method includes the reaction of a triazole derivative with a quinazoline precursor under specific conditions. For instance, the reaction can be carried out in the presence of ortho-phosphoric acid, which facilitates the cyclization process . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

4-AMINO-1-{[(2E)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for biological studies.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The triazole and quinazoline moieties allow it to form strong interactions with these targets, leading to its biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines and triazolothiadiazines. Compared to these, 4-AMINO-1-{[(2E)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is unique due to its specific substitution pattern and the presence of the chlorobut-2-en-1-yl group.

Properties

Molecular Formula

C13H12ClN5OS

Molecular Weight

321.79 g/mol

IUPAC Name

4-amino-1-[(E)-3-chlorobut-2-enyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C13H12ClN5OS/c1-8(14)6-7-21-13-17-16-12-18(13)10-5-3-2-4-9(10)11(20)19(12)15/h2-6H,7,15H2,1H3/b8-6+

InChI Key

YQXAMWKJCUVOPF-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2N)/Cl

Canonical SMILES

CC(=CCSC1=NN=C2N1C3=CC=CC=C3C(=O)N2N)Cl

Origin of Product

United States

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